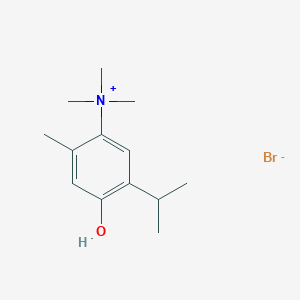
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound It is characterized by the presence of a hydroxyl group, an isopropyl group, and a trimethylammonium group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 4-hydroxy-5-isopropyl-o-toluidine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is used as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between different phases makes it valuable in synthesis and catalysis.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it suitable for use in cleaning products and surface disinfectants.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the effective killing of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its surfactant properties and use in various industrial applications.
Uniqueness
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is unique due to the presence of the hydroxyl and isopropyl groups, which can influence its solubility, reactivity, and interaction with biological membranes. These structural features may enhance its effectiveness as an antimicrobial agent and its utility in various applications.
Propiedades
Número CAS |
66967-78-0 |
|---|---|
Fórmula molecular |
C13H22BrNO |
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21NO.BrH/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15;/h7-9H,1-6H3;1H |
Clave InChI |
ZFJLFCUEHGRTEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


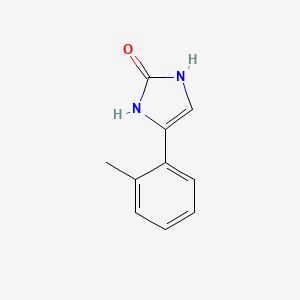


![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
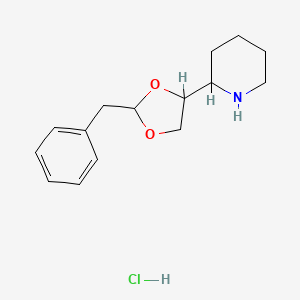
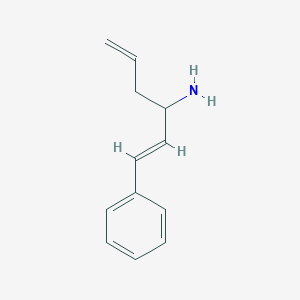
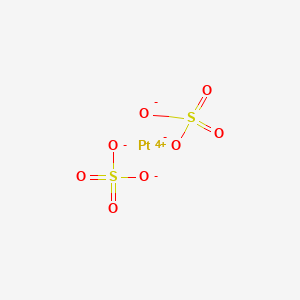
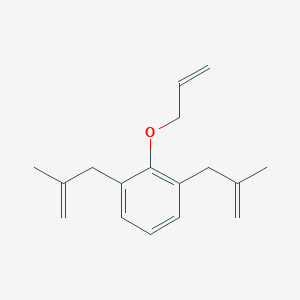

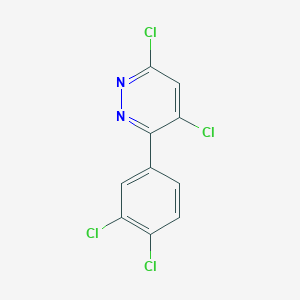

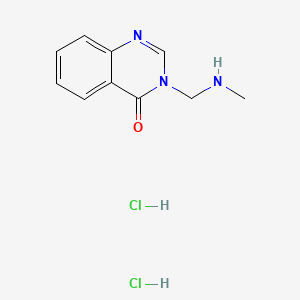
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

